

Technical Support Center: Plasma-Sprayed Chromium Carbide Coatings

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Compound of Interest

Compound Name: CHROMIUM CARBIDE

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This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the reduction of porosity in plasma-sprayed **chromium carbide** (Cr_3C_2) coatings.

Frequently Asked Questions (FAQs)

Q1: What is porosity in plasma-sprayed coatings and why is it critical to control?

A1: Porosity refers to the presence of small voids and pores within the deposited coating.^[1] While a certain level of porosity can be beneficial for applications like thermal barrier coatings, it is generally considered a defect for wear and corrosion-resistant coatings like **chromium carbide**.^[2] Interconnected porosity can create a pathway for corrosive media to penetrate the coating and attack the underlying substrate, leading to premature failure.^[1] Minimizing porosity is crucial for enhancing properties such as hardness, adhesion strength, and overall wear and corrosion resistance.^{[1][3]}

Q2: What are the primary causes of high porosity in plasma-sprayed Cr_3C_2 coatings?

A2: High porosity in plasma-sprayed coatings typically stems from several factors related to the state of the powder particles upon impact with the substrate. The main causes include:

- **Incomplete Melting of Particles:** If the plasma jet temperature is too low or the particle's dwell time in the plasma is too short, the powder may not melt completely. These semi-molten or solid particles do not deform and spread effectively upon impact, leaving voids.^[4]

- **Insufficient Particle Velocity:** Low particle velocity can lead to poor flattening of the molten droplets (splats) on the substrate, resulting in gaps between splats.[3][5]
- **Particle Re-solidification:** If the spraying distance is too long, molten particles may begin to re-solidify before reaching the substrate, which increases porosity.[3]
- **Gas Entrapment:** Gases can become trapped between the impacting splats during the rapid solidification process, creating globular pores.[4]
- **Shadowing Effects:** Larger, unmelted particles can create "shadows," preventing subsequent particles from filling the area behind them.

Q3: Which plasma spray parameters have the most significant impact on porosity?

A3: The quality of the final coating is highly dependent on the spraying conditions.[3] The most influential parameters for controlling porosity are:

- **Plasma Current (Arc Current):** This directly affects the plasma jet's temperature and enthalpy. A higher current generally leads to better melting of the carbide particles.[3] However, excessively high currents can cause carbide decomposition.[6]
- **Spraying Distance:** This is the distance from the plasma torch nozzle to the substrate. A shorter distance can result in higher particle velocity and temperature, leading to lower porosity.[3] However, an excessively short distance may cause substrate overheating.
- **Powder Feed Rate:** This parameter influences the loading effect on the plasma jet. A lower feed rate ensures that each particle receives sufficient energy for complete melting.[3][7]
- **Plasma Gas Composition and Flow Rate:** The type of gases used (e.g., Argon, Hydrogen) and their flow rates determine the plasma's thermal conductivity and enthalpy. Adding hydrogen to argon generally increases the plasma jet's heat content, promoting better particle melting.[8]

Troubleshooting Guide

Q4: My Cr₃C₂-NiCr coating exhibits high porosity (e.g., >5%). Which parameters should I adjust to reduce it?

A4: To reduce high porosity, you need to ensure the particles are fully molten and have sufficient velocity upon impact. Consider the following adjustments:

- Increase Plasma Current: A higher current (e.g., moving from 400 A to 600 A) increases the energy of the plasma jet, leading to more effective particle melting and reduced porosity.[7][9]
- Decrease Powder Feed Rate: Lowering the feed rate (e.g., from 50 g/min to 10 g/min) allows for more efficient heat transfer to each particle, promoting complete melting.[7][9]
- Optimize Spraying Distance: Reducing the spraying distance (e.g., from 200 mm to 100 mm) ensures particles remain in a molten state and have higher velocity upon impact.[3][9] Be cautious not to overheat the substrate.
- Adjust Plasma Gases: Increasing the flow rate of a secondary gas like hydrogen can increase the plasma's enthalpy, improving particle melting.[8]

Q5: I am observing unmelted particles and significant inhomogeneity in my coating's microstructure. What is the likely cause and solution?

A5: The presence of unmelted or semi-molten particles is a direct indicator of insufficient heat transfer during the spraying process. This can be caused by a low plasma current, a high powder feed rate, or injecting the powder into a cooler region of the plasma plume.

Solution Workflow:

- Verify Powder Quality: Ensure the feedstock powder has the correct particle size distribution for your plasma torch. Very large particles require more energy to melt.[10]
- Increase Plasma Power: Gradually increase the plasma arc current to raise the temperature of the plasma jet.[3]
- Reduce Powder Feed Rate: A lower feed rate ensures that the plasma jet is not "overloaded," allowing each particle to absorb more thermal energy.[7]
- Check Carrier Gas Flow: The carrier gas flow rate must be optimized to ensure the powder is injected into the hottest part of the plasma core.

Q6: My coating shows high oxide content along with porosity, making it brittle. How can this be mitigated?

A6: High oxide content (e.g., Cr_2O_3) in plasma-sprayed coatings is typically due to the reaction of the hot particles with the surrounding atmosphere.[10] While Cr_2O_3 is very hard, its presence can increase brittleness and contribute to cracking.[10]

Mitigation Strategies:

- **Optimize Spray Distance:** An excessively long spray distance increases the in-flight time of the particles, giving them more opportunity to oxidize. Reducing the distance can help.
- **Use a Shroud:** Employing an inert gas shroud around the plasma jet can shield the molten particles from atmospheric oxygen.[5]
- **Control Substrate Temperature:** Overheating the substrate can accelerate oxidation reactions on the coating surface as it is being deposited. Ensure adequate cooling.
- **Consider Alternative Spray Techniques:** For applications highly sensitive to oxidation, techniques like High-Velocity Oxy-Fuel (HVOF) spraying may be more suitable as they can produce denser, less oxidized Cr_3C_2 -NiCr coatings.[9]

Data Presentation: Optimized Spray Parameters

The following table summarizes optimized parameters from various studies that resulted in low-porosity **chromium carbide** coatings.

Coating Material	Plasma Current (A)	Powder Feed Rate (g/min)	Spraying Distance (mm)	Resulting Porosity (%)	Reference
Cr ₃ C ₂ -25NiCr	600	10	100	3.1	[7][9]
Cr ₃ C ₂ -30%NiCr	577.5	31.5	167	Low (Optimized for adhesion)	[3]
(Ti, Cr)C-33 wt.% Ni	~27-29 kW Power	Not specified	Not specified	7-8	[11]
WC-CrC-Ni	350	Not specified	100	6-7	[8]

Note: Optimal parameters can vary based on the specific plasma spray system, torch model, and powder morphology.

Experimental Protocols

General Protocol for Atmospheric Plasma Spraying (APS) of Cr₃C₂-NiCr Coatings

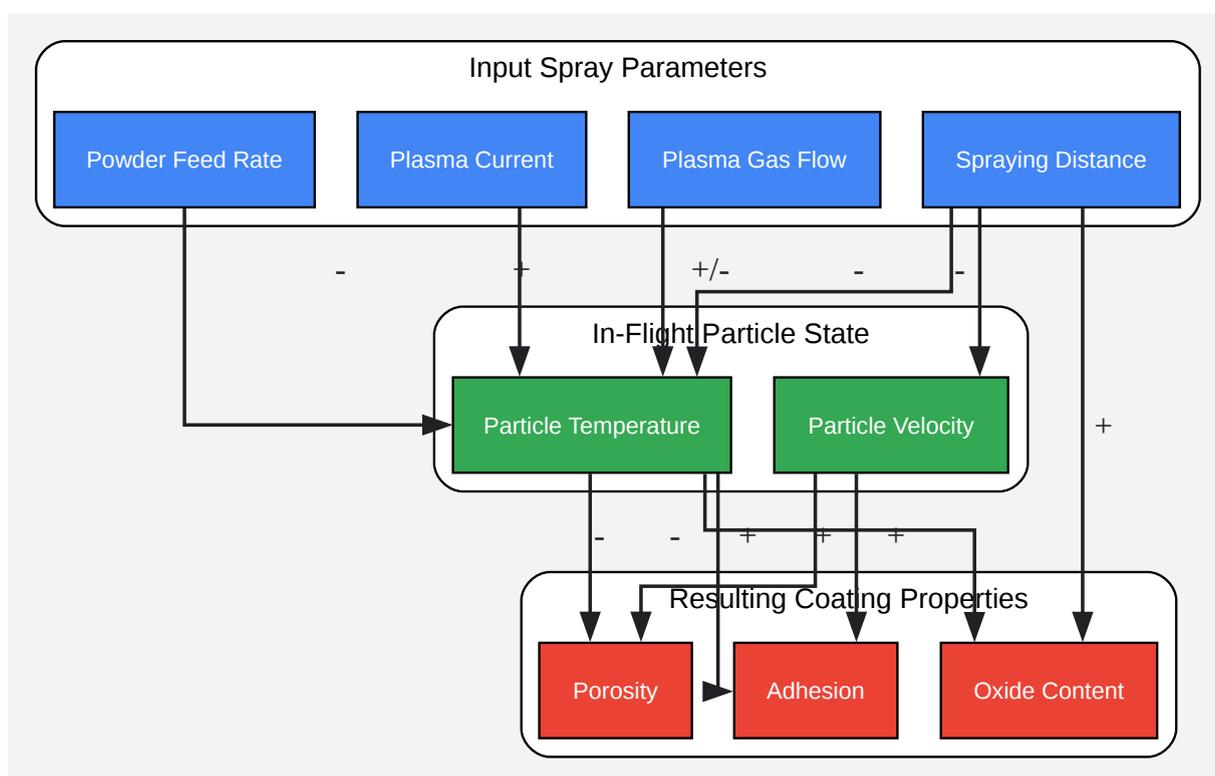
This protocol provides a general methodology for depositing Cr₃C₂-NiCr coatings.

- Substrate Preparation:
 - Clean the substrate material (e.g., 16Mn steel, stainless steel) with a degreasing agent like acetone to remove contaminants.[3]
 - Perform grit blasting on the surface using alumina grit to achieve a required surface roughness (e.g., Ra ~10 μm), which is essential for good mechanical adhesion.[10]
 - Clean the surface again with compressed air to remove any residual grit.
- Powder Preparation:
 - Use a Cr₃C₂-NiCr powder with a suitable particle size distribution (e.g., -30/+5 μm).[3]

- Ensure the powder is dry by heating it in an oven to prevent blockages in the powder feeder.
- Plasma Spraying Process:
 - Mount the prepared substrate onto a holder, often with a rotation and traversal system to ensure uniform coating thickness.
 - Preheat the substrate to a specific temperature (e.g., 180°C) to improve splat adhesion and reduce thermal shock.[10]
 - Set the plasma spray parameters on the control console. These include:
 - Plasma gases flow rates (e.g., Argon as the primary gas, Hydrogen as the secondary gas).[8]
 - Plasma arc current and voltage.[7]
 - Powder feed rate and carrier gas (e.g., Argon) flow rate.[10]
 - Spraying distance.[3]
 - Ignite the plasma torch and allow the conditions to stabilize.
 - Start the powder feeder to inject the Cr_3C_2 -NiCr powder into the plasma jet.
 - Deposit the coating to the desired thickness. Employ cooling jets (e.g., compressed air) to control the substrate temperature during spraying.
- Post-Deposition Analysis:
 - Allow the coated sample to cool down to room temperature.
 - Prepare cross-sections of the coated sample for microstructural analysis. This involves cutting, mounting, grinding, and polishing.
 - Characterize the coating's porosity using image analysis software on Scanning Electron Microscope (SEM) images of the cross-section.[10]

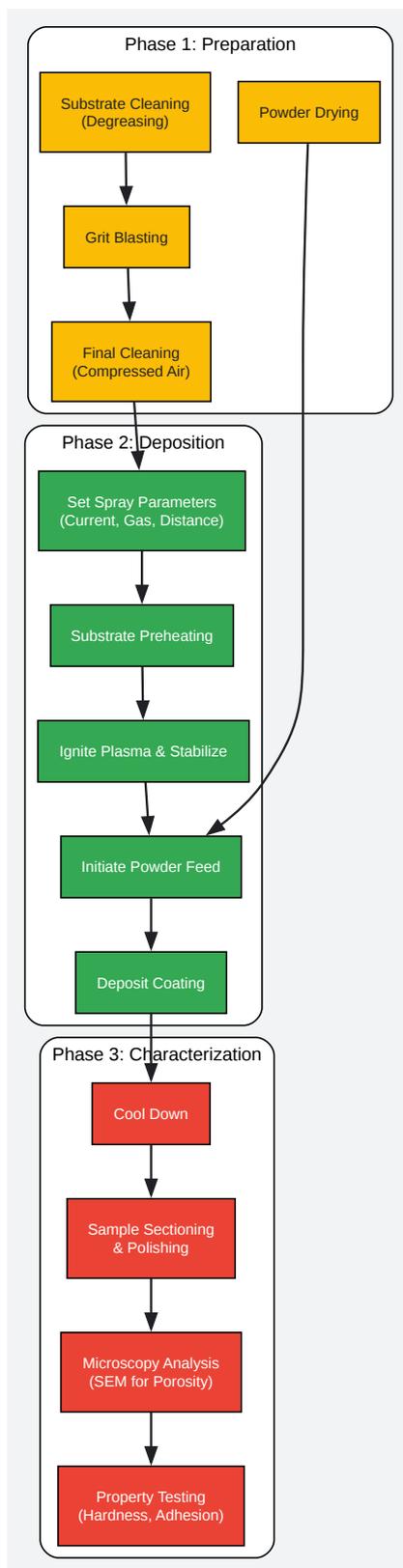
- Evaluate other properties such as microhardness, adhesion strength, and wear resistance as required.

Visualizations



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Caption: Influence of key spray parameters on particle state and coating properties.



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Caption: Standard experimental workflow for plasma spraying **chromium carbide**.

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